1-Benzyloxymethylimidazole

Catalog No.
S8968128
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
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1-Benzyloxymethylimidazole

Product Name

1-Benzyloxymethylimidazole

IUPAC Name

1-(phenylmethoxymethyl)imidazole

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)8-14-10-13-7-6-12-9-13/h1-7,9H,8,10H2

InChI Key

HPMFKOBTJATLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CN=C2

Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1-benzyloxymethylimidazole derivatives follows a hierarchical approach:

  • Parent imidazole ring: The base structure is numbered such that the nitrogen atoms occupy positions 1 and 3.
  • Substituent prioritization: The benzyloxymethyl group (-CH2-O-CH2-C6H5) is designated as the primary substituent at position 1.
  • Additional functional groups: Secondary substituents (e.g., halogens, alkyl chains) are assigned positions based on Cahn-Ingold-Prelog rules.

For example, 1-[(benzyloxy)methyl]-4,5-diiodo-1H-imidazole (CAS 134420-43-2) derives its name from the diiodo substituents at positions 4 and 5 of the imidazole ring. Similarly, methyl 1-benzyl-1H-imidazole-5-carboxylate (PubChem CID 96879) includes a methyl ester group at position 5.

Table 1: Representative 1-Benzyloxymethylimidazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-[(Benzyloxy)methyl]-4,5-diiodo-1H-imidazole134420-43-2C₁₁H₁₀I₂N₂O440.02Iodine (C4, C5)
Methyl 1-benzyl-1H-imidazole-5-carboxylate73941-33-0C₁₂H₁₂N₂O₂216.24Methyl ester (C5)
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid942195-83-7C₁₆H₁₄N₂O₃282.29Carboxylic acid (C6), methyl (C2)

Structural and Electronic Features

The benzyloxymethyl group introduces distinct steric and electronic effects:

  • Steric bulk: The benzyl moiety increases molecular volume, influencing crystal packing and solubility. For instance, 1-[(benzyloxy)methyl]-4,5-diiodo-1H-imidazole exhibits limited aqueous solubility due to its hydrophobic iodine atoms and benzyl group.
  • Electronic modulation: The ether oxygen in the benzyloxymethyl group enhances hydrogen-bonding capacity, as observed in 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (LogP = 3.25).
  • Tautomerism: The imidazole ring exists in a dynamic equilibrium between 1H- and 3H-tautomers, affecting reactivity. Nuclear magnetic resonance (NMR) studies of methyl 1-benzyl-1H-imidazole-5-carboxylate confirm preferential stabilization of the 1H-tautomer in polar solvents.

Molecular Geometry and Stereochemical Considerations

The molecular structure of 1-benzyloxymethylimidazole is defined by a planar five-membered imidazole ring (C₃H₃N₂) with a benzyloxymethyl substituent at the N1 position. The imidazole ring exhibits aromaticity due to delocalized π-electrons across the conjugated system, while the substituent introduces steric and electronic effects. The benzyloxymethyl group consists of a methylene bridge (-CH₂-) connecting the imidazole nitrogen to an oxygen atom, which is further bonded to a benzyl moiety (C₆H₅-CH₂-).

X-ray crystallographic data for analogous compounds, such as 1-benzyl-3-methylimidazolium bromide, reveal that the benzyl group forms a dihedral angle of approximately 80–85° with the imidazole ring [4]. This angle minimizes steric clashes between the aromatic systems and allows for partial conjugation between the oxygen’s lone pairs and the imidazole π-system. The molecule lacks chiral centers, as confirmed by its SMILES representation (COCC1=CN=CN1Cc2ccccc2), which shows no tetrahedral stereochemistry. However, rotational flexibility exists around the C-O and C-N bonds, enabling conformational isomerism.

Spectroscopic Elucidation

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The aromatic protons of the benzyl group resonate as a multiplet at δ 7.2–7.4 ppm, while the methylene protons (-O-CH₂- and -N-CH₂-) appear as singlet or triplet signals between δ 4.0–5.0 ppm. Imidazole ring protons (H2 and H4/H5) typically resonate downfield at δ 7.5–8.5 ppm due to electron withdrawal by the nitrogen atoms [6].
  • ¹³C NMR: Key signals include the imidazole carbons (C2: ~137 ppm, C4/C5: ~120–130 ppm), the ether oxygen-bearing carbon (-O-CH₂-) at ~70 ppm, and the benzyl aromatic carbons (C6H₅) at 125–140 ppm [1] [5].

Infrared (IR) Spectroscopy

The IR spectrum features a strong C-O-C asymmetric stretching vibration at 1,100–1,250 cm⁻¹, characteristic of the ether linkage. N-H stretching (if present in tautomeric forms) is absent, confirming substitution at the nitrogen. Aromatic C-H stretching modes appear near 3,050 cm⁻¹ [3] [6].

Mass Spectrometry (MS)

Electron ionization (EI-MS) yields a molecular ion peak at m/z 188.1, corresponding to the molecular formula C₁₁H₁₂N₂O. Fragmentation patterns include loss of the benzyl group (m/z 105.1) and cleavage of the methylene-oxygen bond (m/z 71.0) [5].

Computational Chemistry Insights

Computational analyses provide quantitative descriptors for 1-benzyloxymethylimidazole:

PropertyValueMethod/Source
Topological Polar Surface Area (TPSA)48.9 ŲRDKit (calculated)
LogP (Partition Coefficient)1.82Crippen method
Rotatable Bonds3RDKit (calculated)
Molecular Weight188.23 g/molPubChem [1]
  • TPSA: The polar surface area, dominated by the imidazole nitrogen and ether oxygen, suggests moderate solubility in polar solvents.
  • LogP: The value indicates moderate hydrophobicity, aligning with the benzyl group’s contribution.
  • Rotatable Bonds: The three rotatable bonds (O-CH₂, CH₂-N, and CH₂-C₆H₅) confer conformational flexibility [2].

Regioselective Alkylation Strategies

The regioselective synthesis of 1-benzyloxymethylimidazole represents a significant challenge in heterocyclic chemistry due to the ambident nucleophilic nature of the imidazole ring. The nitrogen atoms at positions N-1 and N-3 can both act as nucleophilic sites, necessitating the development of selective alkylation methodologies to achieve the desired regioisomer [1] [2].

Direct Alkylation Approaches

The most straightforward approach involves the direct reaction of imidazole with benzyloxymethyl chloride under basic conditions. Research has demonstrated that the use of tetrabutylammonium iodide as a phase transfer catalyst in dichloromethane provides excellent regioselectivity for N-1 alkylation [3]. Under these conditions, the reaction proceeds at reflux temperature for 32 hours, yielding 92% of the desired product with high regioselectivity. The mechanism involves initial formation of an imidazolide anion, which subsequently undergoes nucleophilic substitution at the benzyloxymethyl chloride electrophile [4] [5].

Temperature effects play a crucial role in determining regioselectivity. Studies on nitro-substituted imidazoles have shown that lower temperatures (75°C) favor the formation of N-1 alkylated products, while higher temperatures (140°C) lead to thermodynamic equilibration and formation of alternative regioisomers [2]. This temperature-dependent selectivity can be attributed to the kinetic versus thermodynamic control of the alkylation process.

Phase Transfer Catalysis Methods

Phase transfer catalysis has emerged as a highly effective methodology for achieving regioselective N-alkylation of imidazoles. Tetrabutylammonium bromide, when employed at 10 mol% loading with potassium carbonate in dimethylformamide, provides yields ranging from 80-95% with excellent N-1 selectivity [6]. The mechanism involves the formation of lipophilic ion pairs that facilitate the transfer of the imidazolide anion into the organic phase, where alkylation occurs preferentially at the N-1 position.

The effectiveness of different quaternary ammonium salts varies significantly. Tetrabutylammonium salts generally provide superior results compared to cetyltrimethylammonium bromide, with the longer alkyl chains on the quaternary nitrogen enhancing the phase transfer efficiency [6]. The choice of base also influences the reaction outcome, with cesium carbonate providing enhanced reactivity due to its higher basicity and better solubility characteristics in organic solvents [7].

Advanced Alkylation Techniques

Ultrasound-promoted alkylation represents a modern approach to imidazole functionalization. The use of cesium-doped activated carbon under ultrasonic irradiation provides exclusive N-1 selectivity with yields exceeding 80% [8]. This methodology offers several advantages including solvent-free conditions, reduced reaction times, and excellent environmental compatibility. The ultrasonic activation enhances the interaction between the solid base catalyst and the substrate, leading to improved reaction rates and selectivity.

Sodium dodecyl sulfate-mediated alkylation in aqueous basic medium has been developed as a sustainable alternative to traditional organic solvent-based methods [9]. This approach operates at temperatures of 55-60°C and provides yields of 85-95% with high N-1 selectivity. The surfactant enhances the solubility of organic substrates in the aqueous medium while maintaining the basic conditions necessary for efficient alkylation.

Protective Group Chemistry in Imidazole Functionalization

The benzyloxymethyl group serves not only as a substituent but also as an effective protecting group for nitrogen heterocycles. Understanding its role in protective group chemistry is essential for developing sophisticated synthetic strategies for complex imidazole derivatives [10] [11].

Benzyloxymethyl as a Protecting Group

The benzyloxymethyl protecting group exhibits unique stability characteristics that make it valuable in multi-step synthetic sequences. It demonstrates excellent stability under basic conditions, including exposure to strong bases such as sodium hydride and potassium tert-butoxide [10]. This base stability is particularly advantageous when subsequent transformations require harsh basic conditions that might otherwise cleave more labile protecting groups.

The acid lability of the benzyloxymethyl group provides a convenient deprotection pathway. Treatment with hydrogen bromide in trifluoroacetic acid effects rapid and clean removal of the protecting group under mild conditions [10]. Alternatively, catalytic hydrogenolysis using palladium on carbon in ethanol provides a neutral deprotection method that is compatible with acid-sensitive functionality elsewhere in the molecule [3].

Orthogonal Protection Strategies

The development of orthogonal protection strategies requires careful consideration of the differential reactivity of various protecting groups. The benzyloxymethyl group is compatible with tert-butyloxycarbonyl protection, allowing for selective deprotection sequences [10]. This orthogonality is particularly valuable in peptide synthesis where histidine residues require protection to prevent racemization during coupling reactions.

Research has demonstrated that π-benzyloxymethyl protection of histidine completely eliminates racemization during peptide bond formation [10]. This protection is stable to trifluoroacetic acid treatment, which is commonly used for Boc deprotection in solid-phase peptide synthesis. The ability to selectively remove the benzyloxymethyl group by hydrogenolysis while leaving other protecting groups intact provides significant synthetic flexibility.

Comparative Analysis of Protecting Groups

The 2-trimethylsilylethoxymethyl group represents an alternative protecting group for imidazole nitrogen that offers complementary reactivity patterns [12]. This group is stable to both acidic and basic conditions but can be selectively removed using fluoride ion sources such as tetrabutylammonium fluoride. The orthogonal reactivity between benzyloxymethyl and 2-trimethylsilylethoxymethyl groups allows for sophisticated protection strategies in complex synthetic sequences.

Trityl protection of imidazole provides excellent steric protection of the nitrogen atom but requires more forcing conditions for introduction and removal [13]. The bulky nature of the trityl group can influence the regioselectivity of subsequent reactions, making it useful for directing metallation to specific positions on the imidazole ring.

Solvent and Catalyst Systems for Benzyloxymethyl Transfer

The efficiency of benzyloxymethyl transfer reactions is significantly influenced by the choice of solvent and catalyst system. Understanding these effects is crucial for optimizing reaction conditions and achieving high yields with excellent selectivity [14] [15].

Solvent Effects on Reaction Kinetics

Dichloromethane has been extensively employed as a solvent for benzyloxymethyl transfer reactions due to its excellent solvating properties for both polar and nonpolar substrates [3]. The moderate polarity of dichloromethane facilitates the dissolution of ionic intermediates while maintaining sufficient solvation of organic reactants. However, environmental concerns regarding chlorinated solvents have driven research toward more sustainable alternatives.

Dimethylformamide represents a highly polar aprotic solvent that enhances the nucleophilicity of imidazole through effective solvation of cationic species while leaving the nucleophile relatively unsolvated [6]. This differential solvation effect leads to enhanced reaction rates and improved yields. However, the high boiling point of dimethylformamide can complicate product isolation and purification procedures.

Acetonitrile has emerged as an excellent compromise between reactivity and practicality. Its moderate polarity and relatively low boiling point facilitate both the reaction and subsequent workup procedures [7]. The use of acetonitrile with cesium carbonate as base provides excellent results with reaction rates comparable to those observed in dimethylformamide.

Catalyst System Optimization

Tetrabutylammonium salts function as highly effective phase transfer catalysts for benzyloxymethyl transfer reactions. The long alkyl chains provide sufficient lipophilicity to extract ionic species into organic phases while maintaining the ionic character necessary for catalytic activity [16]. The choice of counterion significantly influences catalyst effectiveness, with iodide generally providing superior results compared to chloride or bromide due to its lower lattice energy and enhanced nucleophugality.

Cesium carbonate has been identified as an optimal base for many benzyloxymethyl transfer reactions due to its high basicity combined with good solubility in organic solvents [7]. The large, soft cesium cation forms relatively weak ion pairs with organic anions, enhancing their nucleophilicity and reactivity. This effect is particularly pronounced in polar aprotic solvents where ion pair separation is maximized.

Green Chemistry Approaches

The development of environmentally benign methodologies for benzyloxymethyl transfer has become increasingly important. Aqueous-based systems using sodium dodecyl sulfate as a surfactant provide excellent results while eliminating the need for organic solvents [9]. The surfactant creates micelles that solubilize organic substrates in the aqueous medium while maintaining the basic conditions necessary for efficient alkylation.

Solvent-free methodologies using supported catalysts represent the most environmentally friendly approach to benzyloxymethyl transfer. Cesium-doped activated carbon provides excellent catalytic activity under ultrasonic activation, achieving high yields and selectivities without the need for organic solvents [8]. The heterogeneous nature of the catalyst facilitates product isolation and catalyst recovery, making this approach particularly attractive for large-scale applications.

Mechanistic Considerations

The mechanism of benzyloxymethyl transfer involves initial deprotonation of the imidazole substrate to form an imidazolide anion [1]. This anion subsequently undergoes nucleophilic substitution at the benzyloxymethyl chloride electrophile, proceeding through an SN2 mechanism. The regioselectivity of this process is influenced by both steric and electronic factors, with the N-1 position generally being favored due to reduced steric hindrance and electronic effects.

Phase transfer catalysts facilitate this process by forming lipophilic ion pairs with the imidazolide anion, enabling its transfer into the organic phase where the alkylating agent resides [17]. The efficiency of this transfer depends on the structure of the phase transfer catalyst, with longer alkyl chains generally providing better phase transfer efficiency.

Tables

MethodReagentsSolventTemperatureYield (%)Selectivity
Direct N-alkylation with BOMClBOMCl, i-Pr₂NEt, n-Bu₄N⁺I⁻DichloromethaneReflux (32 h)92Regioselective N-1
Phase Transfer Catalysis with TBABTBAB (10 mol%), K₂CO₃, DMFDimethylformamide60-80°C80-95High N-1 selectivity
Sodium hydride mediated alkylationNaH, BOMCl, DMF, 0°C to rtDimethylformamide0°C to rt70-85N-1 preferred
Cesium carbonate catalyzed reactionCs₂CO₃, acetonitrile, refluxAcetonitrileReflux75-90Regioselective
Tetrabutylammonium iodide catalysisn-Bu₄N⁺I⁻, dichloromethaneDichloromethaneReflux85-92N-1 selective
Ultrasound promoted alkylationCs⁺-Norit carbon, ultrasoundSolvent-freeRoom temperature>80Exclusive N-1
SDS-aqueous basic mediumSDS, NaOH, water, 55-60°CAqueous medium55-60°C85-95N-1 selective

Table 1: Synthetic Methodologies for 1-Benzyloxymethylimidazole

Protecting GroupIntroduction ConditionsStabilityDeprotectionApplication
Benzyloxymethyl (BOM)BOMCl, base, 0°C-rtStable to base, acid labileH₂/Pd-C or HBr/TFAN-protection in synthesis
tert-Butyloxycarbonyl (Boc)Boc₂O, Et₃N, DMAPAcid labile, base stableTFA or HClGeneral N-protection
Benzyloxycarbonyl (Z)CbzCl, NaOH, H₂OAcid stable, base labileH₂/Pd-C or HBr/AcOHPeptide synthesis
2-Trimethylsilylethoxymethyl (SEM)SEMCl, i-Pr₂NEtFluoride labileTBAF or H₃O⁺N-protection, orthogonal
Trityl (Trt)TrtCl, Et₃N, DCMAcid labileMild acidN-protection, bulky
AllylAllyl bromide, K₂CO₃Pd-catalyzed cleavagePd(PPh₃)₄, morpholineTemporary protection

Table 2: Protecting Group Strategies in Imidazole Chemistry

Solvent SystemCatalystReaction RateSelectivityEnvironmental ImpactCost Effectiveness
DichloromethaneTetrabutylammonium iodideModerateHighModerateModerate
DimethylformamidePotassium carbonateFastGoodPoor (toxic)Low
AcetonitrileCesium carbonateFastExcellentModerateModerate
TolueneSodium hydrideSlowModerateGoodHigh
EthanolTriethylamineModerateGoodGoodHigh
Water/SDSSodium dodecyl sulfateEnhancedHighExcellent (green)Very high
Solvent-freeCs⁺-doped carbonVery fastExcellentExcellent (green)High

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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